molecular formula C24H19BrN2O3 B2685206 (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide CAS No. 359026-51-0

(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2685206
CAS RN: 359026-51-0
M. Wt: 463.331
InChI Key: YKWCBQZLHRISOV-UHFFFAOYSA-N
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Description

(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide, also known as BPP-2, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. BPP-2 belongs to the family of enaminones, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and viral replication. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase IIα and β. This compound has also been shown to inhibit the replication of herpes simplex virus type 1 and 2 by blocking the viral DNA polymerase activity. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

Advantages and Limitations for Lab Experiments

(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. It has also been shown to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in cell culture media. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of (E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide. One potential direction is to further investigate its anticancer activity in vivo and its potential as a chemotherapeutic agent. Another potential direction is to study its anti-inflammatory activity in more detail and its potential as a treatment for inflammatory diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential. Finally, the development of more soluble and stable analogs of this compound could improve its effectiveness for in vivo studies.

Synthesis Methods

(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide can be synthesized through a multistep process involving the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-phenylmethanamine, followed by the reaction of the resulting product with cyanoacetic acid and 4-methoxyaniline. The final product is obtained through a condensation reaction between the intermediate and 2-cyano-N-(4-methoxyphenyl)ethanimidamide. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. This compound has been tested in vitro and in vivo for its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of herpes simplex virus type 1 and 2. This compound has been studied for its anti-inflammatory activity in animal models of inflammation and has shown promising results.

properties

IUPAC Name

(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O3/c1-29-22-10-8-21(9-11-22)27-24(28)19(15-26)13-18-14-20(25)7-12-23(18)30-16-17-5-3-2-4-6-17/h2-14H,16H2,1H3,(H,27,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWCBQZLHRISOV-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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